tert-Butyl 4-amino-4-(4-methoxybenzyl)piperidine-1-carboxylate
CAS No.: 1707602-61-6
Cat. No.: VC4085996
Molecular Formula: C18H28N2O3
Molecular Weight: 320.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1707602-61-6 |
|---|---|
| Molecular Formula | C18H28N2O3 |
| Molecular Weight | 320.4 |
| IUPAC Name | tert-butyl 4-amino-4-[(4-methoxyphenyl)methyl]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C18H28N2O3/c1-17(2,3)23-16(21)20-11-9-18(19,10-12-20)13-14-5-7-15(22-4)8-6-14/h5-8H,9-13,19H2,1-4H3 |
| Standard InChI Key | TYRGSTRYYLDUME-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=C(C=C2)OC)N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=C(C=C2)OC)N |
Introduction
Chemical Structure and Functional Significance
tert-Butyl 4-amino-4-(4-methoxybenzyl)piperidine-1-carboxylate features a piperidine ring substituted at the 4-position with both an amino group and a 4-methoxybenzyl side chain. The tert-butyl carbamate group at the 1-position acts as a protective moiety, enhancing solubility and stability during synthetic modifications . Key structural attributes include:
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Piperidine Core: A six-membered saturated nitrogen heterocycle, enabling conformational flexibility for binding interactions.
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4-Methoxybenzyl Group: Introduces aromaticity and electron-donating methoxy functionality, influencing electronic properties.
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Amino Group: Provides a nucleophilic site for further derivatization, critical for forming amides or imines.
The tert-butyl carbamate (Boc) group is routinely employed in peptide synthesis to protect amines, and its presence here suggests utility in multi-step organic reactions .
Synthetic Methodologies
General Synthetic Strategies
The synthesis of tert-butyl 4-amino-4-(4-methoxybenzyl)piperidine-1-carboxylate typically involves sequential functionalization of a piperidine precursor. Key steps include:
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Piperidine Ring Formation: Cyclization or reduction of pyridine derivatives.
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Boc Protection: Introduction of the tert-butyl carbamate group via reaction with di-tert-butyl dicarbonate.
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Amino and Benzyl Group Installation: Achieved through nucleophilic substitution or transition-metal-catalyzed coupling.
Table 1: Representative Synthetic Routes
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Boc Protection | (Boc)₂O, DMAP, CH₂Cl₂ | 85–92% | |
| Suzuki-Miyaura Coupling | Pd(dppf)Cl₂, K₂CO₃, 1,4-dioxane/H₂O | 74–99% | |
| Reductive Amination | NaBH₃CN, MeOH | 65–78% |
Optimized Protocol from Literature
A modified procedure from Search Result illustrates the coupling of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate with 4-bromoanisole under palladium catalysis:
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Combine boronic ester (0.25 mmol), 4-bromoanisole (0.25 mmol), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (3 equiv.) in 1,4-dioxane/H₂O (4:1).
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Heat at 80°C for 4 hours under nitrogen.
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Purify via flash chromatography (20% ethyl acetate/hexane) to isolate tert-butyl 4-(4-methoxyphenyl)piperidine-1-carboxylate (99% yield) .
Subsequent hydrogenation or reductive amination introduces the amino group, though explicit details for the target compound require extrapolation from analogous protocols .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (CDCl₃): Peaks at δ 1.48 ppm (s, 9H, Boc CH₃), 3.80 ppm (s, 3H, OCH₃), 4.21 ppm (br. s, 2H, piperidine CH₂), and 6.86–7.25 ppm (m, 4H, aromatic protons) .
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¹³C NMR: Signals at δ 28.6 (Boc CH₃), 55.2 (OCH₃), 79.5 (Boc quaternary carbon), and 154.9 ppm (carbamate carbonyl) .
High-Resolution Mass Spectrometry (HRMS)
Applications in Organic Synthesis
Pharmaceutical Intermediate
The compound’s amino and carbamate groups make it a precursor for kinase inhibitors and neuroactive agents. For example, similar piperidine derivatives are intermediates in the synthesis of Janus kinase (JAK) inhibitors .
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